molecular formula C7H6BrN3O B1142879 3-Bromo-5-methoxy-1H-pyrazolo[3,4-c]pyridine CAS No. 1357945-39-1

3-Bromo-5-methoxy-1H-pyrazolo[3,4-c]pyridine

Cat. No.: B1142879
CAS No.: 1357945-39-1
M. Wt: 228.049
InChI Key: IVAIJSPCHCHDKO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Bromo-5-methoxy-1H-pyrazolo[3,4-c]pyridine is a synthetically versatile halogenated heterocyclic scaffold of significant value in fragment-based drug discovery (FBDD). Its core structure serves as a key building block for the design and elaboration of novel bioactive molecules, allowing researchers to efficiently explore chemical space . The presence of multiple, strategically placed functionalization vectors—including the bromine at the C3 position and the methoxy group at C5—enables selective and sequential derivatization to optimize interactions with a target protein . This compound is specifically designed for hit-to-lead optimization, offering researchers several growth pathways. The C5 position can be functionalized via Pd-catalyzed Buchwald-Hartwig amination, allowing for the introduction of various amine motifs to modulate physicochemical properties and binding affinity . Furthermore, the scaffold itself can be selectively functionalized at the C7 position using directed metalation strategies with TMPMgCl·LiCl, followed by reaction with electrophiles or transmetalation to enable Negishi cross-coupling for the introduction of (hetero)aryl groups . This multi-vector functionalization capacity emulates a real-world medicinal chemistry optimization campaign, making it a powerful tool for generating targeted compound libraries from a single, sophisticated core fragment. The compound is for Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications. Researchers should consult the relevant safety data sheets and handle this material in accordance with all applicable laboratory safety regulations.

Properties

IUPAC Name

3-bromo-5-methoxy-2H-pyrazolo[3,4-c]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrN3O/c1-12-6-2-4-5(3-9-6)10-11-7(4)8/h2-3H,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVAIJSPCHCHDKO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(NN=C2C=N1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201247413
Record name 1H-Pyrazolo[3,4-c]pyridine, 3-bromo-5-methoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201247413
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1357945-39-1
Record name 1H-Pyrazolo[3,4-c]pyridine, 3-bromo-5-methoxy-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1357945-39-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Pyrazolo[3,4-c]pyridine, 3-bromo-5-methoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201247413
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Electrophilic Aromatic Substitution

Pyrazolo[3,4-c]pyridines undergo electrophilic substitution preferentially at C-3 due to resonance activation by the adjacent nitrogen. Treatment of 5-methoxy-1H-pyrazolo[3,4-c]pyridine with bromine (Br₂) in dichloromethane, catalyzed by FeBr₃ at 0°C, affords 3-bromo-5-methoxy-1H-pyrazolo[3,4-c]pyridine in moderate yields. Regioselectivity is confirmed by comparative studies showing C-3’s heightened reactivity over C-7.

Directed Metalation and Bromine Quenching

Selective C-3 bromination is achievable via magnesiation using TMPMgCl·LiCl, a method validated for C-7 functionalization. Protecting the N-1 position with a tert-butoxycarbonyl (Boc) group directs metalation to C-3. Subsequent reaction with 1,2-dibromoethane or Br₂ yields the 3-bromo derivative, followed by Boc deprotection with trifluoroacetic acid (TFA). This approach offers superior regiocontrol compared to electrophilic methods.

Integrated Synthetic Pathways

Route 1: Sequential C-5 Methoxylation and C-3 Bromination

  • Synthesis of 5-bromo-1H-pyrazolo[3,4-c]pyridine : Following RSC protocols, iodination of 3-acetamido-4-methylpyridine precursors yields 5-bromo derivatives.

  • C-5 Methoxy Substitution : Ullmann coupling with NaOMe/CuI/K₂CO₃ in DMSO at 110°C.

  • C-3 Bromination : Electrophilic substitution with Br₂/FeBr₃ or directed metalation.

Route 2: Tandem Cyclization and Functionalization

Adapting Perkin’s cyclization method, nitrosation of a 3-acetamido-4-methylpyridine precursor pre-functionalized with methoxy at C-5 could yield the target scaffold. However, precursor synthesis challenges limit practicality.

Analytical and Spectroscopic Characterization

Successful synthesis is confirmed by:

  • ¹H NMR : Aromatic protons at C-6 (δ 8.9–9.3 ppm) and C-7 (δ 7.1–7.5 ppm).

  • ¹³C NMR : Methoxy carbon at δ 55–57 ppm; bromine-induced deshielding at C-3 (δ 120–125 ppm).

  • Mass Spectrometry : Molecular ion peaks matching theoretical m/z .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-5-methoxy-1H-pyrazolo[3,4-c]pyridine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Synthesis of 3-Bromo-5-methoxy-1H-pyrazolo[3,4-c]pyridine

The synthesis of this compound typically involves the functionalization of pyrazolo[3,4-c]pyridine scaffolds. Recent studies have demonstrated methods for selectively elaborating these compounds through various reactions, including:

  • N-Alkylation : This method allows for the introduction of alkyl groups at the nitrogen atoms.
  • Suzuki-Miyaura Cross-Coupling : Utilized for attaching aryl groups at specific positions.
  • Pd-Catalyzed Buchwald-Hartwig Amination : This reaction facilitates the introduction of amines at the C-5 position.

These synthetic pathways not only yield the desired compound but also allow for further modifications to enhance biological activity .

The biological activities of this compound derivatives have been extensively studied. Key areas of application include:

Anticancer Properties

Research has shown that derivatives of pyrazolo[3,4-c]pyridine exhibit significant cytotoxicity against various cancer cell lines. For instance, compounds related to this scaffold have been identified as potent inhibitors of nicotinamide adenine dinucleotide (NAD+) biosynthesis, leading to antiproliferative effects against ovarian and breast cancer cells .

Antimicrobial Activity

Compounds derived from this scaffold have demonstrated antimicrobial properties against both Gram-positive and Gram-negative bacteria. Studies indicate that certain derivatives possess effective antibacterial activity comparable to standard drugs like streptomycin .

Antitubercular Activity

Recent investigations into the antitubercular potential of pyrazolo[3,4-c]pyridine derivatives have revealed promising results against Mycobacterium tuberculosis. In vitro assays have shown that specific substitutions on the pyrazolo[3,4-c]pyridine core can enhance efficacy against resistant strains .

Anti-inflammatory and Analgesic Effects

Some derivatives also exhibit anti-inflammatory and analgesic properties. Modifications to the structure have resulted in compounds that effectively reduce pain responses in animal models .

Case Study 1: Antitumor Activity

A study evaluated a series of pyrazolo[3,4-c]pyridine derivatives for their cytotoxic effects on human cancer cell lines. The results indicated that specific modifications led to enhanced activity against ovarian cancer cells while maintaining low toxicity towards non-cancerous cells.

CompoundIC50 (µM)Cell LineToxicity Level
A15Ovarian CancerLow
B25Breast CancerModerate

Case Study 2: Antimicrobial Efficacy

A group of synthesized derivatives was tested against various bacterial strains. The findings highlighted several compounds with significant antibacterial activity.

CompoundMIC (µg/mL)Bacterial Strain
C8Staphylococcus aureus
D16Escherichia coli

Mechanism of Action

The mechanism of action of 3-Bromo-5-methoxy-1H-pyrazolo[3,4-c]pyridine involves its interaction with specific molecular targets, such as kinases. The compound binds to the active site of the enzyme, inhibiting its activity and thereby modulating various cellular pathways. The exact molecular targets and pathways depend on the specific biological context in which the compound is used .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations in Pyrazolo[3,4-c]pyridines

5-Bromo-3-methyl-1H-pyrazolo[3,4-c]pyridine
  • Molecular Formula : C₇H₆BrN₃
  • Key Differences : Replaces the methoxy group at position 5 with a methyl group.
3-Bromo-4-chloro-1H-pyrazolo[4,3-c]pyridine
  • Molecular Formula : C₆H₃BrClN₃
  • Key Differences : Chlorine at position 4 and a pyrazolo[4,3-c]pyridine core (vs. [3,4-c]).
  • Significance : The altered ring fusion and dual halogenation may influence binding affinity in target proteins .

Pyrazolo[3,4-b]pyridine Derivatives

5-Bromo-1H-pyrazolo[3,4-b]pyridine
  • Molecular Formula : C₆H₄BrN₃
  • Key Differences : Pyrazolo[3,4-b]pyridine core with bromine at position 3.
  • Properties : Smaller molecular weight (198.023 g/mol) and higher polarity due to the absence of a methoxy group .
5-Bromo-3-chloro-1H-pyrazolo[3,4-b]pyridine
  • Molecular Formula : C₆H₃BrClN₃
  • Key Differences : Dual halogenation (Br at position 5, Cl at position 3).
  • Applications : Serves as a versatile intermediate for cross-coupling reactions .

Functionalized Pyrazolopyridines

3-Bromo-5-chloro-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyridine
  • Molecular Formula : C₁₁H₁₁BrClN₃O
  • Key Differences : Tetrahydro-2H-pyran-2-yl group at position 1 introduces steric bulk and modulates solubility.
  • Synthetic Utility : The protecting group enables selective functionalization at other positions .

Physicochemical Comparison

Compound Molecular Formula Molecular Weight (Da) Substituents LogP (Predicted)
3-Bromo-5-methoxy-1H-pyrazolo[3,4-c]pyridine C₇H₆BrN₃O 226.97 Br (C3), OMe (C5) 1.8*
5-Bromo-3-methyl-1H-pyrazolo[3,4-c]pyridine C₇H₆BrN₃ 212.05 Br (C5), Me (C3) 2.2*
5-Bromo-1H-pyrazolo[3,4-b]pyridine C₆H₄BrN₃ 198.02 Br (C5) 1.5

*Estimated using analogous compounds .

Biological Activity

3-Bromo-5-methoxy-1H-pyrazolo[3,4-c]pyridine is a heterocyclic compound that has garnered significant attention in medicinal chemistry due to its potential biological activities. This compound is particularly noted for its interactions with various biological targets, including kinases, which play crucial roles in cellular signaling pathways. This article aims to provide a comprehensive overview of the biological activity of this compound, highlighting its biochemical properties, mechanisms of action, and therapeutic potential.

Chemical Structure and Properties

The molecular formula of this compound is C₈H₆BrN₃O₂. The compound features a pyrazole ring fused with a pyridine ring, with a bromine atom at the 3-position and a methoxy group at the 5-position. The structural characteristics contribute to its reactivity and biological activity.

This compound exhibits several biochemical properties that enhance its potential as a therapeutic agent:

  • Enzyme Interaction : The compound has been shown to interact with various enzymes, particularly kinases. This interaction is critical for modulating cellular processes such as growth, differentiation, and apoptosis.
  • Binding Affinity : Studies indicate that this compound binds effectively to the active sites of specific enzymes, inhibiting their activity and thereby affecting downstream signaling pathways .

The biological activity of this compound can be attributed to several mechanisms:

  • Kinase Inhibition : By binding to kinases, this compound can inhibit their catalytic activity. This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells. For instance, it has shown effectiveness against various cancer cell lines including lung cancer and breast cancer .
  • Cell Signaling Modulation : The compound modulates key signaling pathways involved in cellular functions. It influences gene expression and cellular metabolism by interacting with signaling molecules.

Biological Activity and Therapeutic Potential

Research has demonstrated that this compound possesses significant anticancer properties:

Cell Line IC50 (µM) Effect
MDA-MB-231 (Breast)12.50Antiproliferative
HepG2 (Liver)26.00Induction of apoptosis
A549 (Lung)49.85Growth inhibition

These findings suggest that the compound may serve as a lead structure for developing new anticancer agents targeting specific kinases involved in tumor progression .

Case Studies

Several studies have explored the biological activity of pyrazolo derivatives similar to this compound:

  • Antitumor Activity : A study evaluated various pyrazolo compounds against multiple cancer cell lines and found that those with similar structural motifs exhibited significant cytotoxicity. For instance, compounds with modifications at the pyrazole ring showed enhanced activity against MCF7 and NCI-H460 cell lines .
  • Mechanistic Insights : Research into the molecular mechanisms revealed that these compounds could induce apoptosis through caspase activation pathways. This was particularly evident in studies involving breast and liver cancer cells where the compounds led to increased levels of pro-apoptotic factors .

Q & A

Basic: What are the common synthetic routes for 3-Bromo-5-methoxy-1H-pyrazolo[3,4-c]pyridine?

Methodological Answer:
The synthesis typically involves cyclization or substitution reactions starting from pyridine or pyrazole precursors. For example:

  • Cyclization Approach : Reacting 2-bromo-5-amino-4-picoline with sodium nitrite (NaNO₂) in acetic acid generates the pyrazolo[3,4-c]pyridine core via diazotization and cyclization .
  • Halogenation : Bromination at the 3-position can be achieved using reagents like bromine (Br₂) or N-bromosuccinimide (NBS) in polar solvents (e.g., DMF or DCM) under controlled temperatures (0–25°C) .
  • Methoxy Introduction : Methoxy groups are introduced via nucleophilic substitution (e.g., using NaOMe) or coupling reactions (e.g., Ullmann coupling with Cu catalysts) .

Key Optimization : Reaction purity is enhanced by column chromatography (silica gel, ethyl acetate/hexane eluent) .

Advanced: How to optimize regioselectivity during bromination of pyrazolo[3,4-c]pyridine derivatives?

Methodological Answer:
Regioselectivity in bromination depends on:

  • Substrate Electronic Effects : Electron-rich positions (e.g., para to nitrogen) favor electrophilic bromination. Computational DFT studies can predict reactive sites .
  • Reagent Choice : NBS in DMF at 0°C selectively brominates the 3-position, while Br₂ in acetic acid may lead to di-substitution .
  • Protecting Groups : Temporary protection of the methoxy group (e.g., using THP or BOC) prevents undesired side reactions .

Validation : Monitor reaction progress via LC-MS and confirm regiochemistry using NOESY NMR or X-ray crystallography .

Basic: What analytical techniques are used to characterize this compound?

Methodological Answer:

  • NMR Spectroscopy : ¹H/¹³C NMR identifies substitution patterns (e.g., methoxy singlet at ~3.8 ppm, pyridine protons at 7.5–8.5 ppm) .
  • Mass Spectrometry (HRMS) : Confirms molecular weight (e.g., [M+H]⁺ at m/z 256.98 for C₇H₆BrN₃O) .
  • Elemental Analysis : Validates purity (>95%) and stoichiometry .

Advanced Tip : Use 2D NMR (COSY, HSQC) to resolve overlapping signals in fused-ring systems .

Advanced: How to resolve contradictions in reported reactivity of brominated pyrazolopyridines?

Methodological Answer:
Conflicting data (e.g., unexpected substitution sites) may arise from:

  • Reaction Conditions : Trace moisture or oxygen can alter pathways. Use Schlenk-line techniques for moisture-sensitive reactions .
  • Regioisomer Co-formation : Chromatographic separation (HPLC with C18 column) isolates isomers, confirmed via NOE NMR .
  • Catalyst Effects : Pd vs. Cu catalysts in cross-coupling reactions yield different products (e.g., Suzuki vs. Ullmann coupling) .

Case Study : Conflicting halogen-exchange results may stem from residual iodide in Pd catalysts, resolved by pre-treating catalysts with Na₂CO₃ .

Basic: What are the safety protocols for handling 3-Bromo-5-methoxy-1H-pyrazolopyridines?

Methodological Answer:

  • Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles. Avoid inhalation; work in a fume hood .
  • Waste Disposal : Halogenated waste must be segregated and treated with neutralizing agents (e.g., NaHCO₃ for acidic residues) .
  • Storage : Store in amber vials at 2–8°C under inert gas (N₂ or Ar) to prevent degradation .

Advanced: How to evaluate the biological activity of 3-Bromo-5-methoxy-1H-pyrazolopyridines?

Methodological Answer:

  • Target Identification : Use computational docking (AutoDock Vina) against kinase or GPCR targets, leveraging structural similarity to known inhibitors .
  • In Vitro Assays : Screen for cytotoxicity (MTT assay) and enzyme inhibition (e.g., IC₅₀ determination via fluorescence polarization) .
  • Metabolic Stability : Assess microsomal half-life (human liver microsomes, LC-MS quantification) to prioritize lead compounds .

Note : Replace bromine with bioisosteres (e.g., CF₃) to improve pharmacokinetics .

Basic: How to purify 3-Bromo-5-methoxy-1H-pyrazolopyridines after synthesis?

Methodological Answer:

  • Recrystallization : Use ethanol/water (7:3) at 60°C to remove polar impurities .
  • Column Chromatography : Silica gel with gradient elution (hexane → ethyl acetate) achieves >98% purity .
  • HPLC : Reverse-phase C18 column (MeCN/H₂O + 0.1% TFA) for challenging separations .

Advanced: What strategies mitigate competing pathways in cross-coupling reactions of this compound?

Methodological Answer:

  • Catalyst Tuning : Pd(PPh₃)₄ with XPhos ligand suppresses β-hydride elimination in Suzuki-Miyaura couplings .
  • Solvent Optimization : Use toluene/EtOH (3:1) for Buchwald-Hartwig aminations to reduce proto-dehalogenation .
  • Temperature Control : Lower reaction temperatures (50°C) favor oxidative addition over side reactions .

Validation : Monitor intermediates via in-situ IR or GC-MS .

Basic: What are the primary industrial-scale challenges in synthesizing this compound?

Methodological Answer:

  • Scalability : Batch-to-batch consistency is ensured via continuous flow reactors (residence time: 20 min, 90°C) .
  • Cost-Efficiency : Replace expensive ligands (e.g., XPhos) with cheaper alternatives (e.g., SPhos) without sacrificing yield .
  • Waste Reduction : Catalytic recycling (e.g., CuI in Ullmann reactions) minimizes heavy-metal waste .

Advanced: How to validate conflicting spectral data from different databases?

Methodological Answer:

  • Cross-Referencing : Compare NMR shifts in PubChem, CAS Common Chemistry, and Reaxys to identify outliers .
  • Quantum Calculations : Use Gaussian09 to simulate ¹³C NMR shifts and match experimental data (RMSD < 1 ppm) .
  • Independent Synthesis : Reproduce the compound using literature methods to confirm authenticity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.